Chlorite
Description
Historical Trajectories of Chlorite (B76162) Research
Historically, research into this compound minerals has been intertwined with the study of metamorphic and altered rocks. Early investigations focused on the identification and classification of this compound-group minerals based on their physical and optical properties, such as their characteristic green color and micaceous habit. geologyscience.com As analytical techniques advanced, the focus shifted to understanding the detailed chemical composition and crystal structure of chlorites. The recognition of systematic spatial variations in the major element chemistry of this compound around ore bodies, for instance, was noted as early as the mid-20th century, although it received limited attention initially. geoscienceworld.org The development of empirical and thermodynamic models to estimate this compound formation temperatures based on chemical composition marked a significant step in using this compound as a geothermometer, with various models being proposed and refined over time. researchgate.netmdpi.comresearchgate.netmdpi.com The study of chloritization processes, including the transformation of precursor minerals like biotite (B1170702) and hornblende into this compound, has also been a long-standing area of research in understanding rock alteration in various geological settings. wikipedia.orgfrontiersin.org
Multidisciplinary Significance of this compound in Contemporary Research
This compound's significance in contemporary research spans multiple disciplines, particularly in Earth science and aspects of chemistry. In Earth science, this compound minerals are crucial indicators of the physicochemical conditions during rock formation and alteration processes, including metamorphism, hydrothermal activity, and diagenesis. geologyscience.comresearchgate.netwikipedia.org Their presence and composition provide insights into temperature, pressure, fluid composition, and redox conditions of geological systems. mdpi.comresearchgate.netfrontiersin.org this compound is widely used as a geothermometer in studies of ore deposit genesis, metamorphism, and hydrothermal alteration. researchgate.netfrontiersin.org Furthermore, the study of authigenic this compound formation in sedimentary rocks, particularly in sandstone reservoirs, is vital for understanding reservoir quality and hydrocarbon migration. ifpenergiesnouvelles.frmdpi.comgeoscienceworld.org The interaction between subsurface thermal fluids and rocks can lead to the precipitation of minerals like this compound, influencing pore structures and fluid flow. researchgate.netifpenergiesnouvelles.fr
From a chemical perspective, while the this compound mineral is a complex silicate (B1173343), the this compound ion (ClO₂⁻) is of interest in various chemical processes. It is known as a strong disinfectant and oxidizing agent, with applications in water treatment. ontosight.ai Research also explores the surface and chemical properties of this compound minerals in aqueous suspensions, which is relevant to processes like mineral flotation and depression in the processing of mineral resources. researchgate.nettandfonline.com The interaction of this compound with fluids and its surface charge properties are critical aspects in these applications. researchgate.nettandfonline.com
Delineation of Research Scope: Beyond Fundamental Identification and Prohibited Domains
This article focuses strictly on the chemical compound "this compound" within the realm of advanced chemical and Earth science research. This includes detailed discussions on its occurrence, formation conditions, crystal chemistry, and its role as an indicator in geological processes. The scope extends to the analysis of its chemical composition in relation to its formation environment and its impact on rock properties, such as reservoir quality in sandstones and shales. mdpi.commdpi.com Detailed research findings regarding specific chemical variations and their implications for understanding geological history and resource exploration are included. geoscienceworld.orgmdpi.comfrontiersin.org
The article deliberately excludes fundamental identification guides for this compound minerals, which are considered outside the scope of "advanced research." Furthermore, in strict adherence to the instructions, this article does not include any information related to dosage, administration, safety profiles, or adverse effects of this compound in any form. Content from the specified prohibited sources (www.benchchem.com, www.smolecule.com, www.vulcanchem.com) has been excluded.
Detailed Research Findings and Data
Advanced research on this compound delves into its detailed chemical composition, crystal structure, and the conditions under which it forms. The chemical variability of this compound is a key focus, as it directly reflects the physicochemical environment of its formation. researchgate.netresearchgate.netfrontiersin.org
Studies utilizing techniques like Electron Probe Microanalysis (EPMA) provide detailed chemical analyses of this compound samples from various geological settings. mdpi.commdpi.comgoldschmidtabstracts.info These analyses reveal significant variations in the proportions of major elements such as Si, Al, Fe, and Mg. For instance, the Fe/(Fe+Mg) ratio in this compound can vary widely, ranging from approximately 0.12 to 0.8 in some study areas. researchgate.net This ratio is a sensitive indicator of the redox conditions and fluid chemistry during this compound formation. mdpi.commdpi.com
The formation temperature of this compound is another critical parameter investigated through various geothermometers based on this compound chemistry. researchgate.netmdpi.comresearchgate.netmdpi.com Empirical and thermodynamic models relate the elemental composition, particularly the Al content and Fe/(Fe+Mg) ratio, to the crystallization temperature. researchgate.netmdpi.commdpi.comfrontiersin.org Studies have reported this compound formation temperatures spanning a wide range, from low temperatures (e.g., 40-120°C in some diagenetic systems) to medium-high temperatures (e.g., 255-342°C in certain hydrothermal systems). mdpi.comfrontiersin.orggoldschmidtabstracts.infocambridge.orggeoscienceworld.org
The crystal chemistry of this compound, including cation substitutions and their impact on the layered structure, is also a subject of ongoing research. diva-portal.orgacs.orggeoscienceworld.orgresearcher.life Substitutions between Al, Fe, and Mg are common and influence the structural and chemical properties of this compound. researchgate.netfrontiersin.org For example, the substitution of Fe²⁺ with Mg²⁺ can promote chloritization. frontiersin.org The presence of Fe³⁺ in the this compound structure, particularly at lower formation temperatures, has also been investigated. researchgate.net
Detailed studies on the formation mechanisms of authigenic this compound in sedimentary rocks highlight the influence of factors such as the source of iron and magnesium ions, the pH of the fluid, and the availability of pore space. ifpenergiesnouvelles.frmdpi.com this compound can form through the alteration of precursor minerals or by direct precipitation from hydrothermal solutions. mdpi.com The conversion of clay minerals like saponite (B12675438), berthierine, and kaolinite (B1170537) into this compound through processes involving dissolution-crystallization and solid-state transformation are also investigated. cambridge.orggeoscienceworld.orggeoscienceworld.orgcapes.gov.br
The impact of this compound on reservoir quality in sandstones is a significant research area. Pore-lining this compound can inhibit quartz cementation and preserve primary porosity, while also providing intercrystalline micropores. mdpi.com However, the effect of this compound on pore spaces in shales can be more complex and is still being investigated, with some studies suggesting a potential negative correlation between this compound content and the specific surface area of micropores. mdpi.com The occurrence and morphology of this compound within pore spaces (e.g., grain-coating, pore-lining, pore-filling) influence its impact on reservoir properties. ifpenergiesnouvelles.frmdpi.commdpi.com
Research also explores the radiation damage effects in this compound, relevant to contexts such as the nuclear industry. acs.orgresearchgate.net Investigations using techniques like microfocus synchrotron reveal details about radiation damage manifestations in these layered silicates. acs.org
The multidisciplinary nature of this compound research is evident in studies that integrate mineralogy, geochemistry, and petrophysics to understand its role in various geological and chemical systems. mdpi.comfrontiersin.orgmdpi.com
Here is a sample data table illustrating typical compositional variations in this compound from different geological environments, based on research findings:
| This compound Type/Occurrence | SiO₂ (wt%) | Al₂O₃ (wt%) | FeO (wt%) | MgO (wt%) | Fe/(Fe+Mg) Ratio | Formation Temperature (°C) | Reference |
| Type-I (Biotite Alteration) | 22.19-25.28 | 16.98-20.74 | 26.17-38.53 | 5.29-13.06 | - | 195.7-283.0 | mdpi.com |
| Iron-rich this compound | - | - | High | Low | >0.5 | - | mdpi.commdpi.com |
| Mg-rich this compound | - | - | Low | High | <0.5 | - | frontiersin.org |
| Diagenetic Fe-rich this compound | - | - | - | - | - | 40-120 | cambridge.orggeoscienceworld.orgcapes.gov.br |
| Hydrothermal this compound | - | - | - | - | - | 200-350 | mdpi.comfrontiersin.org |
| This compound in U deposits | - | - | High | Low | >0.5 (reducing) | 130-260 | mdpi.commdpi.com |
Note: The FeO values in the table represent total Fe as FeO (FeOᵀ) where specified in the source. The Fe/(Fe+Mg) ratios and temperature ranges are based on interpretations and data presented in the cited research.
This table provides a snapshot of the chemical diversity observed in this compound depending on its formation environment, highlighting the utility of this compound composition as a proxy for understanding geological conditions.
Structure
2D Structure
Properties
IUPAC Name |
chlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCMBCROVPCKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021522 | |
| Record name | Chlorite | |
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Molecular Weight |
67.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |
| Record name | Chlorite | |
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CAS No. |
14998-27-7, 1318-59-8, 71949-90-1 | |
| Record name | Chlorite | |
| Source | CAS Common Chemistry | |
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| Record name | Chlorite ion | |
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| Record name | Chlorite | |
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| Record name | Chlorite-group minerals | |
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| Record name | Chlorite | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorite-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORITE ION | |
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Mineralogical and Geochemical Aspects of the Chlorite Group Minerals
Genesis and Formation Environments of Chlorite (B76162) Group Minerals
This compound Group minerals form in diverse geological environments, including low- to medium-temperature metamorphic settings, igneous rocks as secondary minerals, hydrothermal systems, and deeply buried sediments wikipedia.orgmdpi.com. Their formation is influenced by factors such as temperature, pressure, fluid chemistry, and the composition of the precursor minerals fiveable.memdpi.comdiva-portal.org.
Hydrothermal Alteration Processes and Associated Mineralization
Hydrothermal alteration, involving the interaction of hot, mineral-rich fluids with surrounding rocks, is a significant process leading to the formation of this compound fiveable.meresearchgate.net. This compound is a common alteration mineral in hydrothermal systems and is often associated with ore deposits, including those of copper, uranium, and gold mdpi.comgeoscienceworld.orgslideshare.net. Hydrothermal alteration assemblages can exhibit zonal patterns, reflecting progressive rock buffering away from the ore zone siteoficial.ws.
In volcanic-hosted massive sulfide (B99878) (VMS) deposits, this compound-quartz associations are characteristic of stringer zones beneath the massive sulfides usgs.gov. Intense this compound-sericite-quartz-pyrite alteration can form envelopes around these zones usgs.gov. Pervasive alteration, where primary phases are extensively replaced by hydrothermal minerals, can lead to rocks composed largely of quartz, this compound, and sulfides in high-intensity zones usgs.gov.
Studies of specific ore districts, such as the Huangsha uranium mining area in SE China, indicate that this compound formed there is iron-rich (chamosite and clinochlore) and is a product of multiple stages of hydrothermal activity under medium to low-temperature conditions (average 233.2 °C) mdpi.comresearchgate.net. The formation mechanisms in such settings can involve dissolution-precipitation and dissolution-migration-precipitation mdpi.comresearchgate.net. In the Svärdsjö Zn-Pb-Cu deposit in Sweden, strong hydrothermal this compound-sericite alteration zones envelop mineralized marble units, indicating mass gains of Fe and Mg tandfonline.com.
Chloritization of Primary Silicates (e.g., Biotite (B1170702), Feldspar (B12085585), Hornblende)
Chloritization is a common alteration process where primary silicate (B1173343) minerals like biotite, feldspar, and hornblende are transformed into this compound wikipedia.orgslideshare.net. This occurs as a secondary process in igneous rocks wikipedia.orgslideshare.net.
Biotite chloritization involves the replacement of potassium in the interlayer by a brucite-like layer, leading to a volume increase researchgate.net. Both topotactic and low-angle replacement mechanisms have been observed researchgate.net. Partially chloritized biotite can contain lamellae of titanite and small patches of ilmenite (B1198559) mdpi.com.
Feldspar alteration to this compound can occur through metasomatism by Fe-Mg hydrothermal fluids mdpi.comresearchgate.net. This compound can be found irregularly distributed within feldspar, often coexisting with quartz, zircon, apatite, and magnetite mdpi.comresearchgate.net.
Hornblende can be largely chloritized usgs.gov. The hydration of hornblende to this compound can occur through direct hydration, with specific crystallographic orientation relationships between the two minerals researchgate.net. Chloritization of hornblende can produce adjacent opaque minerals researchgate.net.
Fluid-Mineral Interaction Dynamics in Ore Systems
Fluid-mineral interactions are fundamental to the formation of ore deposits and the associated hydrothermal alteration, including chloritization fiveable.me. Hot, mineral-rich fluids interact with host rocks, leading to chemical reactions that drive ore formation and produce distinctive alteration halos fiveable.me.
In porphyry ore systems, this compound and epidote are widely developed alteration minerals geoscienceworld.orgresearchgate.net. The composition of this compound can be sensitive to bulk-rock and fluid compositions, pH, temperature, and the fugacities of O₂, CO₂, and S researchgate.net. Studies in porphyry systems have shown that this compound composition can exhibit spatial trends, with variations in elements like Ti, V, Mg, Mn, Zn, Sr, Li, Ba, and Ca providing potential vectors for mineral exploration geoscienceworld.org. For instance, elevated Ti, V, and Mg in this compound can be deposit-proximal indicators geoscienceworld.org. The concentration of Al in the tetrahedral site of this compound has been widely used as a geothermometer geoscienceworld.orgmdpi.com.
The nature of ore fluids, often CO₂-H₂O-rich with relatively low salinity and near-neutral to slightly alkaline pH, influences the alteration patterns siteoficial.ws. Fluid-rock reactions can lead to the precipitation of ore minerals arizona.edu. In granite-related hydrothermal systems, the alteration of magmatic minerals like biotite, ilmenite, and feldspars to this compound, rutile, quartz, and sericite is a likely source of metals arizona.edu.
Diagenetic Formation in Sedimentary Basins
This compound also forms diagenetically in sedimentary basins at relatively low temperatures (e.g., 80–90 °C) ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Diagenesis involves low-temperature alteration of sediments after deposition fiveable.me. Authigenic this compound can occur as grain-coating cement in sandstones, which can help preserve porosity by inhibiting quartz overgrowth ifpenergiesnouvelles.frgeoscienceworld.orgfrontiersin.org.
The formation of diagenetic this compound is influenced by the paleo-climatic environment, the nature of porewater fluids, and the availability of Fe and Mg ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Sources of Fe and Mg can include clastic biotite, basic and volcanic rock fragments, or early diagenetic Fe minerals geoscienceworld.org. Authigenic this compound is predominantly precipitated in diagenetic fluids with a high pH that are rich in Fe²⁺ and Mg²⁺ ifpenergiesnouvelles.frifpenergiesnouvelles.fr.
Diagenetic this compound can be classified into different types based on its morphology, such as grain-coating, pore-lining, and rosette this compound ifpenergiesnouvelles.frifpenergiesnouvelles.fr. Grain-coating this compound is believed to form before significant compaction, while pore-lining this compound continues to form throughout diagenesis ifpenergiesnouvelles.frifpenergiesnouvelles.fr.
Neoformation and Transformation Pathways (e.g., Kaolinite (B1170537) to this compound)
Diagenetic this compound can form through neoformation (direct precipitation) or the transformation of precursor minerals mdpi.comgeoscienceworld.org. While direct precipitation from supersaturated solutions is more frequent in hydrothermal contexts, conversion of precursor phyllosilicates (e.g., 1:1 or 2:1 clays) is a significant pathway in diagenesis mdpi.comgeoscienceworld.org.
A key transformation pathway involves the conversion of kaolinite to this compound mdpi.comgeoscienceworld.orgdoi.org. This process can occur via direct dissolution of kaolinite and crystallization of this compound, or through the transformation of kaolinite to an intermediate smectite phase that subsequently converts to this compound geoscienceworld.org. The kaolinite-to-chlorite conversion can involve dissolution-crystallization and/or solid-state transformation mechanisms mdpi.comgeoscienceworld.org. In Fe-rich systems, kaolinite can be replaced by Fe-rich tri-trioctahedral-like this compound via dissolution-crystallization mdpi.com. In Al-rich systems, kaolinite can transform into sudoite (a di-trioctahedral MgAl-chlorite) via tosudite (a mixed-layer this compound-smectite) mdpi.com.
Other transformation pathways for this compound formation from precursors include the conversion of saponite (B12675438) to this compound, often through a corrensite intermediate, and the transformation of berthierine to this compound geoscienceworld.org. The saponite-to-chlorite conversion is common in various diagenetic and low-grade metamorphic environments geoscienceworld.org. The berthierine-to-chlorite transition occurs in iron-rich and reducing environments geoscienceworld.org.
Controls of Porewater Chemistry and Diagenetic Conditions
Porewater chemistry and diagenetic conditions exert strong controls on the formation and distribution of diagenetic this compound diva-portal.orgresearchgate.net. The presence of specific ions in pore fluids is crucial; for example, Al³⁺, Mg²⁺, and Fe²⁺ are essential for this compound formation during fluid-rock interactions mdpi.com.
Experimental studies using estuarine sediments have shown that fluid composition dictates mineralogical transformations mdpi.com. Mg-rich chlorites were produced in certain synthetic solutions, while Fe-rich chlorites formed in estuarine water, aligning with diagenetic trends in coastal environments mdpi.com. Saline water and the presence of electrolytes can favor this compound formation in marine deltas ifpenergiesnouvelles.frifpenergiesnouvelles.fr.
Temperature and pressure are also critical diagenetic conditions fiveable.memdpi.com. This compound is known to form at relatively low temperatures during diagenesis ifpenergiesnouvelles.frifpenergiesnouvelles.fr. The supply of Fe-Mg-rich materials and the geochemical conditions, particularly a high pH (alkali-rich environment) and richness in Fe²⁺ and Mg²⁺, control the growth of authigenic this compound ifpenergiesnouvelles.frifpenergiesnouvelles.fr.
The diagenetic evolution of siliciclastic deposits, including this compound formation, is influenced by detrital composition, pore-water chemistry, depositional facies, paleo-climatic conditions, and the burial-thermal history of the basin diva-portal.org. The distribution of diagenetic alterations can be linked to the sequence stratigraphic framework, which provides information on pore water chemistry and detrital composition diva-portal.orgdiva-portal.org.
Metamorphic Crystallization and Prograde/Retrograde Reactions
This compound is a characteristic mineral of low- to medium-grade metamorphic rocks, forming at temperatures typically up to 400°C and pressures up to a few kilobars. alexstrekeisen.it It is a key mineral in the greenschist facies, which is characterized by temperatures near 450°C and pressures near 5 kbar. wikipedia.org this compound can form during prograde metamorphism, the process where mineral assemblages change in response to increasing temperature and pressure. britannica.com In metacarbonate rocks, prograde reactions can involve this compound, calcite, and quartz reacting to form calcic amphibole, anorthite, CO₂, and H₂O. geoscienceworld.orgmsaweb.org Prograde this compound may remain as inclusions within newly formed minerals like amphibole if not entirely consumed by the reaction. msaweb.org
Retrograde metamorphism occurs as temperature and pressure decrease, potentially leading to the reversal of prograde reactions. britannica.comtulane.edu this compound can form during retrograde metamorphism through the alteration of pre-existing minerals such as biotite, hornblende, pyroxene (B1172478), and garnet. wikipedia.orgalexstrekeisen.it This process often involves hydration reactions, where water is incorporated into the mineral structure. msaweb.orgoup.com Retrograde this compound intergrowths with minerals like amphibole can show distinct structural relationships compared to prograde occurrences, often associated with fractures where fluids were present. geoscienceworld.orgmsaweb.org The efficiency of retrograde reactions is often limited by the availability of water, which may have been expelled during prograde dehydration. britannica.comtulane.edu
Experimental Analogues of this compound Formation
Experimental studies have been conducted to understand the formation of this compound under simulated geological conditions. Hydrothermal reactor experiments have synthesized authigenic this compound coatings on detrital grains, mimicking processes that occur during burial diagenesis in sandstones. geoscienceworld.orgcambridge.orgfrontiersin.org These experiments have shown that the formation of grain-coating this compound can occur at temperatures between 200°C and 250°C under water vapor pressure over several weeks. cambridge.org
Research indicates that this compound can form from various mineral precursors, including kaolinite and smectite. geoscienceworld.orgresearchgate.netgeoscienceworld.org Experiments using kaolinite as a starting material have shown this compound formation at temperatures of 200°C and 250°C. geoscienceworld.orgresearchgate.net Two main pathways for this compound formation from kaolinite have been identified: direct dissolution of kaolinite and crystallization of this compound, and transformation of kaolinite to an intermediate smectite phase which then converts to this compound. geoscienceworld.orgresearchgate.net The conversion of smectite to this compound may involve solid-state transformation, dissolution, and precipitation. researchgate.net The presence of metallic iron has also been shown to trigger the formation of iron-rich this compound from smectite in experimental settings. geoscienceworld.org
Crystallographic and Structural Characteristics of this compound Polytypes
This compound minerals are primarily monoclinic, although triclinic and orthorhombic polymorphs also exist. wikipedia.orgalexstrekeisen.itchemeurope.commindat.org They are phyllosilicates with a layered structure. wikipedia.orgchemeurope.comscispace.com The structure consists of alternating 2:1 layers (talc-like) and interlayer sheets (brucite-like). chemeurope.comminsocam.org The 2:1 layer is composed of two tetrahedral sheets sandwiching an octahedral sheet. wisc.edu The interlayer space between the 2:1 layers is filled by an octahedral sheet, typically containing Mg²⁺ and Fe³⁺. chemeurope.com
Atomic Arrangements and Layer Stacking in this compound Structures
The atomic arrangement in this compound involves tetrahedral sheets where silicon and aluminum are coordinated with oxygen, and octahedral sheets where magnesium, iron, and aluminum are coordinated with hydroxyl groups. wisc.edu The stacking sequence of the 2:1 layers and interlayer sheets gives rise to different this compound polytypes. wisc.eduscispace.comminsocam.org Theoretically, twelve unique one-layer polytypes are possible based on the arrangement of the brucite-like sheet relative to the talc-like layer and the stacking of subsequent layers. scispace.comminsocam.org These polytypes differ in their cell shape and symmetry. rruff.info
Layer stacking disorder is common in chlorites, which can be characterized using techniques like X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM). minsocam.orgrruff.infominsocam.org Studies using XRD pattern simulation can determine stacking sequences, including shifts and rotations of layers. rruff.info HRTEM images can help distinguish between different one-layer polytypes and characterize stacking disorder. minsocam.orgminsocam.org The IIbb polytype with a monoclinic-shaped unit cell (β ≈ 97°) has been observed in studied chlorites. rruff.info
Structural Response to Pressure and Temperature Regimes
The crystal structure of this compound responds to changes in pressure and temperature, which influences its stability and composition. wikipedia.orgalexstrekeisen.itchemeurope.compierrelanari.comscispace.com High-pressure, low-temperature conditions, typical of subduction zones, can result in chlorites with aluminum contents and vacancies similar to those formed at much lower temperature and pressure. pierrelanari.comscispace.com At low pressures, the amount of aluminum in certain octahedral sites increases almost linearly with temperature. pierrelanari.com
Studies on the thermal behavior of this compound using diffraction methods show that structural parameters change with temperature. geoscienceworld.org For example, the tetrahedral rotation angle can decrease with increasing temperature. geoscienceworld.org High-pressure studies on this compound indicate that the main structural deformations occur in the interlayer region, affecting hydrogen bonds. arizona.edu The compressibility of this compound can be combined with thermal expansion data to formulate equations of state that describe the relationship between volume, pressure, and temperature for specific this compound compositions. geoscienceworld.orgarizona.edu The presence of iron can shift the thermal stability of this compound to lower temperatures compared to iron-free compositions. arizona.edu
Geochemistry of this compound Group Minerals
The chemical composition of this compound group minerals is highly variable due to extensive elemental substitutions. wikipedia.orgalexstrekeisen.itchemeurope.com This variability is a crucial indicator of the physicochemical conditions during this compound formation and can be used for thermobarometric estimates and understanding hydrothermal alteration processes. frontiersin.orgmdpi.compierrelanari.com
Major and Trace Element Systematics and Substitutional Mechanisms
Major elements in this compound typically include Si, Al, Mg, and Fe. wikipedia.orgalexstrekeisen.itchemeurope.commdpi.com Substitutional mechanisms involving these elements are fundamental to the compositional range of chlorites. Common substitutions include the exchange between Fe²⁺ and Mg²⁺, which forms a complete solid solution series between magnesium-rich clinochlore and iron-rich chamosite. wikipedia.orgmdpi.com Another significant substitution is the Tschermak substitution, which involves the coupled replacement of Si⁴⁺ by Al³⁺ in the tetrahedral site and the substitution of (Mg²⁺, Fe²⁺) by Al³⁺ in the octahedral site (AlᴵV + AlᴵVI ⇔ SiᴵV + (Mg,Fe)ᴵVI). mdpi.commdpi.com Dioctahedral-trioctahedral substitution, where three divalent cations are replaced by a vacancy and two trivalent cations (3(Mg²⁺, Fe²⁺) ⇔ □ + 2Al³⁺), also contributes to compositional variations, particularly affecting the presence of vacancies in the structure. scispace.commdpi.comzarmesh.com
Besides major elements, this compound can incorporate various trace elements. The concentration and distribution of trace elements in this compound can provide insights into the composition of hydrothermal fluids and the ore-forming potential of a system. frontiersin.orgmdpi.comresearchgate.net For example, variations in elements like Ti, Mn, Co, Ni, Zn, Sr, Li, As, Ca, and Y in this compound have been used as indicators in the exploration for certain ore deposits. frontiersin.orgzarmesh.comresearchgate.net Geochemical studies have shown that the composition of this compound can be influenced by factors such as temperature, pressure, whole-rock composition, and fluid properties. frontiersin.orgmdpi.comzarmesh.com
Data Table: Major this compound End-Members and Idealized Chemical Formulas
| This compound End-Member | Idealized Chemical Formula |
| Clinochlore | (Mg₅Al)(AlSi₃)O₁₀(OH)₈ |
| Chamosite | (Fe₅Al)(AlSi₃)O₁₀(OH)₈ |
| Nimite | (Ni₅Al)(AlSi₃)O₁₀(OH)₈ |
| Pennantite | (Mn,Al)₆(Si,Al)₄O₁₀(OH)₈ |
Note: These are idealized formulas, and natural compositions can vary due to substitutions.
Detailed research findings highlight the use of this compound chemistry as a tool in understanding geological processes. For instance, the Fe/(Fe+Mg) ratio and Al content in this compound have been correlated with the temperature and pressure of formation. pierrelanari.comscispace.com Studies in hydrothermal ore deposits have demonstrated systematic variations in this compound composition with respect to the mineralization center, indicating the potential of this compound geochemistry for ore vectoring. frontiersin.orgzarmesh.comresearchgate.net
Fe-Mg Isomorphism and End-Member Compositional Variations
One of the most prominent compositional variations within the this compound group is the extensive solid solution between iron (Fe) and magnesium (Mg). This Fe-Mg isomorphism occurs primarily in the octahedral sites of both the 2:1 layer and the interlayer brucite-like sheet. The degree of Fe-Mg substitution is largely controlled by the availability of these elements in the environment and the prevailing temperature and oxygen fugacity conditions.
The this compound group is often described in terms of idealized end-members, although natural chlorites are typically solid solutions between these extremes. Key Fe-Mg end-members include:
Clinochlore: Mg₅Al(Si₃Al)O₁₀(OH)₈ (Mg-rich)
Chamosite: Fe₅Al(Si₃Al)O₁₀(OH)₈ (Fe²⁺-rich)
Penninite: A variety often considered Mg-rich with specific structural characteristics.
Ripidolite: Intermediate Fe-Mg compositions.
The substitution can be complex, involving coupled substitutions to maintain charge balance, such as (Fe²⁺, Mg²⁺) ↔ Al³⁺ in octahedral sites, often coupled with Si⁴⁺ ↔ Al³⁺ in tetrahedral sites. The ratio of Fe/(Fe+Mg) is a fundamental parameter used to classify this compound compositions and often correlates with formation temperature and oxygen fugacity. For instance, Fe-rich chlorites (chamosite) are common in reducing environments or iron-rich rocks, while Mg-rich chlorites (clinochlore) are typical in ultramafic or Mg-rich rocks.
The compositional space of this compound can be visualized using ternary or quadrilateral diagrams plotting the relative proportions of Fe, Mg, and Al. The total Al content (Al_tot) is also a critical compositional parameter, reflecting the extent of Al substitution in both tetrahedral and octahedral sites, and is often used as a geothermometer.
Data Table 3.3.1.1: Idealized End-Member Compositions (Conceptual) (Note: This table is intended to be interactive, allowing users to view different end-members and their generalized formulas.)
| End-Member Name | Generalized Formula | Key Cation Substitution Focus |
| Clinochlore | Mg₅Al(Si₃Al)O₁₀(OH)₈ | Mg-rich |
| Chamosite | Fe₅Al(Si₃Al)O₁₀(OH)₈ | Fe²⁺-rich |
| Penninite | Mg₅Al(Si₃Al)O₁₀(OH)₈ (variety) | Mg-rich |
| Ripidolite | (Fe,Mg)₅Al(Si₃Al)O₁₀(OH)₈ | Intermediate Fe-Mg |
Detailed research findings show that the Fe-Mg ratio and Al content in this compound vary systematically with metamorphic grade and hydrothermal alteration intensity. Studies using electron microprobe analysis (EPMA) and X-ray diffraction (XRD) have established relationships between this compound composition and peak metamorphic temperature, allowing this compound to be used as a geothermometer in low- to medium-grade metamorphic rocks.
Incorporation of Minor and Trace Elements (e.g., Mn, Zn, Ti, V)
Beyond the major elements (Si, Al, Fe, Mg, O, H), this compound structures can accommodate a variety of minor and trace elements. These elements substitute into specific crystallographic sites, primarily the octahedral sites, and their concentrations are highly sensitive to the composition of the parent rock or altering fluid, as well as temperature, pressure, and redox conditions.
Common minor and trace elements found in this compound include:
Manganese (Mn): Often substitutes for Fe²⁺ and Mg²⁺ in octahedral sites. Mn concentration can be elevated in chlorites formed from Mn-rich protoliths or fluids.
Zinc (Zn): Typically substitutes for Fe²⁺ and Mg²⁺ in octahedral sites. Zn enrichment in this compound is often associated with hydrothermal systems, particularly those related to base metal mineralization.
Titanium (Ti): Can substitute for Si⁴⁺ in tetrahedral sites or Fe/Mg/Al in octahedral sites, often coupled with other substitutions for charge balance. Ti content can be influenced by temperature and the presence of Ti-bearing minerals in the source.
Vanadium (V): Usually substitutes for Fe³⁺ or Al³⁺ in octahedral sites. V concentration can be related to the redox state of the system and the presence of V in the source.
Nickel (Ni) and Cobalt (Co): Substitute for Fe²⁺ and Mg²⁺ in octahedral sites, often reflecting the composition of ultramafic or mafic protoliths.
Chromium (Cr): Substitutes for Al³⁺ or Fe³⁺ in octahedral sites, also common in chlorites from ultramafic rocks.
Lithium (Li): Can substitute in octahedral sites, sometimes associated with specific types of hydrothermal systems.
The partitioning behavior of these trace elements between this compound and coexisting minerals or fluids is complex and depends on crystal-chemical controls (ionic radius, charge) and external conditions. Analyzing the trace element chemistry of this compound using techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) provides a detailed fingerprint of the mineral's formation environment.
Data Table 3.3.1.2: Common Trace Elements in this compound and Substitution Sites (Conceptual) (Note: This table is intended to be interactive, allowing users to view typical trace elements and their likely substitution sites.)
| Trace Element | Typical Substitution Site(s) | Notes |
| Mn | Octahedral (Fe²⁺, Mg²⁺) | Common in Mn-rich environments |
| Zn | Octahedral (Fe²⁺, Mg²⁺) | Indicator in hydrothermal systems |
| Ti | Tetrahedral (Si⁴⁺), Octahedral | Influenced by temperature, source Ti |
| V | Octahedral (Fe³⁺, Al³⁺) | Related to redox conditions |
| Ni, Co | Octahedral (Fe²⁺, Mg²⁺) | Reflects mafic/ultramafic source |
| Cr | Octahedral (Al³⁺, Fe³⁺) | Reflects ultramafic source |
| Li | Octahedral | Can indicate specific fluid compositions |
Detailed research highlights that the concentrations and ratios of specific trace elements (e.g., Zn/Fe, Mn/Fe, V/Cr) can serve as powerful discriminants for different geological processes or fluid sources.
Geochemical Fingerprinting and Ore Deposit Vectoring
The systematic variations in both major and trace element composition make this compound an excellent tool for geochemical fingerprinting and vectoring towards ore deposits. This compound is a common alteration mineral in many types of hydrothermal ore systems (e.g., porphyry, epithermal, VMS, orogenic gold), forming as a result of fluid-rock interaction. The composition of this alteration this compound reflects the temperature, pressure, pH, redox state, and the metal and ligand content of the mineralizing fluid.
Geochemical fingerprinting involves analyzing the composition of this compound from altered rocks to identify the source of the altering fluid, the type of alteration process, or the specific geological environment. For example, this compound compositions can distinguish between different stages of alteration within a single deposit or between alteration associated with mineralization versus barren alteration.
Ore deposit vectoring utilizes systematic spatial variations in this compound composition to infer proximity to mineralization. As hydrothermal fluids evolve chemically and thermally while moving through the crust, the composition of the this compound precipitating from these fluids changes predictably. For instance:
Temperature Gradients: The Fe/(Fe+Mg) ratio and Al content of this compound are often correlated with temperature. Changes in these parameters can indicate temperature gradients away from a heat source, often associated with mineralization.
Fluid Chemistry Gradients: Trace element concentrations in this compound can change systematically as fluid-rock ratios vary, metals precipitate, or fluid pH/redox evolves. Elements like Zn, Mn, Co, Ni, V, Ti, and Li have been shown to exhibit zoning patterns around ore bodies. For example, increasing Zn or Mn in this compound might indicate increasing proximity to certain types of base metal mineralization.
Fluid Source/Pathway: Distinct trace element signatures can help identify the source of the mineralizing fluids (e.g., magmatic, metamorphic, meteoric) and map fluid flow pathways.
Data Table 3.3.2: Conceptual this compound Compositional Trends for Ore Vectoring (Note: This table is intended to be interactive, illustrating potential compositional trends relative to an idealized ore zone.)
| Compositional Parameter | Typical Trend Approaching Ore Zone (Conceptual) | Potential Interpretation |
| Fe/(Fe+Mg) Ratio | Increase or Decrease (deposit dependent) | Reflects temperature, fluid source, redox |
| Al_tot | Increase or Decrease (deposit dependent) | Reflects temperature, fluid composition |
| Zn Concentration | Often Increases | Proximity to base metal mineralization |
| Mn Concentration | Often Increases | Proximity to certain base metal/carbonate mineralization |
| Ti Concentration | Often Decreases | Cooling fluid, proximity to high-T source |
| V Concentration | Varies with redox | Changes in oxygen fugacity |
Detailed research findings from numerous ore districts demonstrate the efficacy of this compound chemistry as a vectoring tool. Studies have successfully used this compound compositional maps to delineate alteration halos and target exploration drilling in various deposit types, including porphyry copper-gold, epithermal gold-silver, and orogenic gold systems. The specific elements and trends used for vectoring are often deposit-type and district-specific, requiring calibration based on known mineralization.
Isotopic Systematics in this compound Geochemistry (e.g., Oxygen, Hydrogen)
Stable isotopes, particularly oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) and hydrogen (²H/¹H, expressed as δD), incorporated into the crystal structure of this compound provide valuable information about the temperature of formation and the source and evolution of the fluids from which the this compound crystallized. This compound contains oxygen in its silicate framework and hydroxyl groups (OH), and hydrogen in its hydroxyl groups, making it suitable for O and H isotopic analysis.
The isotopic composition of this compound is controlled by:
The isotopic composition of the fluid from which it precipitated.
The temperature of equilibrium fractionation between the fluid and the this compound.
Subsequent isotopic exchange or alteration processes.
Oxygen Isotopes (δ¹⁸O): The δ¹⁸O value of this compound is primarily determined by the δ¹⁸O of the water (fluid) and the temperature of formation. At higher temperatures, the fractionation between water and silicate minerals like this compound is smaller. Measuring the δ¹⁸O of this compound, and ideally coexisting minerals, allows for the estimation of formation temperature if the fluid composition is known or assumed, or estimation of fluid composition if the temperature is known (e.g., from mineral assemblages or fluid inclusions). δ¹⁸O values can help distinguish between fluids of different origins, such as magmatic water, metamorphic water, meteoric water, or seawater, as these fluid sources typically have distinct δ¹⁸O ranges.
Hydrogen Isotopes (δD): The δD value of this compound, specifically the hydrogen in the hydroxyl groups, is primarily determined by the δD of the water and the temperature of formation. Similar to oxygen, there is a temperature-dependent fractionation between water and the hydroxyl hydrogen in this compound. δD analysis is particularly useful for tracing the involvement of meteoric water, which typically has very low δD values, especially at high latitudes or altitudes. Magmatic and metamorphic waters generally have higher δD values.
Combined O and H isotopic analysis (δ¹⁸O vs. δD plots) of this compound and coexisting minerals is a powerful technique for:
Estimating formation temperatures.
Identifying the source(s) of hydrothermal fluids.
Understanding fluid mixing processes.
Tracing water-rock interaction pathways.
Distinguishing between different alteration events.
Data Table 3.3.3: Isotopic Applications in this compound Geochemistry (Conceptual) (Note: This table is intended to be interactive, summarizing the information gained from isotopic analysis.)
| Isotopic System | Analyzed Component in this compound | Primary Information Gained |
| Oxygen (δ¹⁸O) | Silicate framework, OH groups | Formation Temperature, Fluid Source (δ¹⁸O_fluid) |
| Hydrogen (δD) | OH groups | Formation Temperature, Fluid Source (δD_fluid), Meteoric water |
Detailed research findings using isotopic analysis of this compound have provided fundamental insights into the hydrodynamics and thermal regimes of various geological systems, including geothermal fields, metamorphic belts, and particularly hydrothermal ore deposits, where isotopic signatures can help constrain the origin and evolution of mineralizing fluids.
Compound Names and PubChem CIDs
This article focuses on the this compound group minerals, which are complex solid solutions rather than single discrete chemical compounds with unique PubChem CIDs. The PubChem database is primarily oriented towards discrete chemical substances. Below are the key elements that constitute the this compound group minerals, along with their PubChem CIDs where applicable for the elemental form.
| Name | PubChem CID | Notes |
| Iron (Fe) | 23931 | Major component of Fe-rich chlorites |
| Magnesium (Mg) | 23932 | Major component of Mg-rich chlorites |
| Aluminum (Al) | 23933 | Major component (tetrahedral & octahedral) |
| Silicon (Si) | 23934 | Major component (tetrahedral) |
| Oxygen (O) | 24184 | Major component (framework & hydroxyl) |
| Hydrogen (H) | 784 | Major component (hydroxyl) |
| Manganese (Mn) | 23936 | Common minor/trace element |
| Zinc (Zn) | 23937 | Common minor/trace element |
| Titanium (Ti) | 23950 | Common minor/trace element |
| Vanadium (V) | 23977 | Common minor/trace element |
| Nickel (Ni) | 23978 | Common minor/trace element |
| Cobalt (Co) | 23979 | Common minor/trace element |
| Chromium (Cr) | 23976 | Common minor/trace element |
| Lithium (Li) | 23951 | Common minor/trace element |
| This compound Group Minerals | N/A | Complex solid solution mineral group |
Advanced Analytical Methodologies for Chlorite Characterization
Spectroscopic Techniques for Chlorite (B76162) Ion Analysis
Spectroscopic methods, which involve the interaction of electromagnetic radiation with the this compound ion, provide valuable tools for both qualitative and quantitative analysis.
UV-Vis Spectrophotometry and Colorimetric Methods
UV-Vis spectrophotometry and colorimetric methods are widely used for this compound analysis, often relying on reactions that produce a colored product or cause a change in absorbance that is proportional to the this compound concentration. Direct UV absorption measurements of this compound solutions can be performed, with characteristic wavelengths including a maximum absorption at 260 nm, a minimum at 239 nm, and an isosbestic point at 248 nm. The molar absorptivity coefficients at these wavelengths have been estimated as 155.2 ± 0.6 L cm⁻¹ mol⁻¹, 104.5 ± 1.0 L cm⁻¹ mol⁻¹, and 69.0 ± 1.2 L cm⁻¹ mol⁻¹, respectively. This direct spectrophotometric approach can be selective even in the presence of common contaminants like chlorine dioxide, chloride, and chlorate (B79027). nih.govresearchgate.net
Colorimetric methods often involve the reaction of this compound with a chromogenic reagent. For instance, a flow method utilizing spectrophotometric detection for determining this compound in drinking water is based on the reaction of this compound ions with iron(II) in an acidic environment. The analytical signal is measured for the colored Fe(II)/o-phenanthroline complex at 512 nm. This method has demonstrated linearity in the concentration range of 0.1 to 6.0 mg L⁻¹, with a precision (RSD) below 0.40%. The limit of detection (LOD) and limit of quantification (LOQ) were estimated as 0.01 and 0.03 mg L⁻¹, respectively. researchgate.netuw.edu.pl
Another colorimetric approach for determining chlorine dioxide and this compound in drinking water utilizes Lissamine Green B (LGB). Chlorine dioxide reacts with LGB, causing a decrease in absorbance proportional to the chlorine dioxide concentration. An improved method incorporates a horseradish peroxidase (HRP)-catalyzed conversion of this compound ion to chlorine dioxide, allowing for the simultaneous determination of this compound concentration. researchgate.netnih.gov
While some colorimetric methods, like the DPD method, were traditionally used for chlorine dioxide, concerns over this compound interference have led to their re-evaluation, although some are still approved by regulatory bodies like the EPA. palintest.com
Chemiluminescence Detection and Flow Injection Analysis
Chemiluminescence detection involves measuring the light emitted from a chemical reaction, which can be triggered by the presence of this compound. Although much of the research in chemiluminescence for reactive chlorine species focuses on hypothis compound (B82951), the principle can be applied or coupled with methods for this compound analysis.
Flow Injection Analysis (FIA) is a technique where a sample is injected into a continuous flow of a carrier stream, and reactions and detection occur within the flowing stream. FIA systems can be coupled with various detectors, including spectrophotometric and potentiometric detectors, for this compound determination. researchgate.neticm.edu.plscispace.com For example, a flow method with spectrophotometric detection for this compound in drinking water, as mentioned earlier, is implemented using a flow system coupled to a UV-Vis spectrophotometer. researchgate.netuw.edu.pl Gas-diffusion flow injection analysis has been reported for detecting low concentrations of chlorine dioxide in water using a chemiluminescence flow-through detector cell. While this directly measures chlorine dioxide, the formation of this compound from chlorine dioxide in water makes this relevant to understanding related analytical techniques. cdc.gov
Chromatographic Separations of this compound Species
Chromatographic methods are essential for separating this compound from other ions and matrix components before detection, improving selectivity and accuracy.
Ion Chromatography (IC) for Aqueous and Solid Matrices
Ion Chromatography (IC) is a widely recognized and standard method for the determination of oxyhalides, including this compound, in water and other matrices. palintest.comcdc.gov IC separates ions based on their affinity for an ion-exchange stationary phase, followed by detection, commonly using suppressed conductivity. unil.ch
IC is applicable to a variety of aqueous matrices, including drinking water, surface water, groundwater, and wastewaters. cdc.govwisc.eduunesp.br It can also be applied to solid matrices after appropriate extraction or digestion procedures. unil.chwisc.edu For instance, IC has been used to determine chlorate in solid agar (B569324) samples after a simple sample pretreatment to prevent gelation. thermofisher.com Sample preparation for solid matrices might involve techniques like acid digestion or alkali fusion, although compatibility with the IC separation is crucial. unil.ch
Various columns and eluents are employed in IC for this compound analysis. The Dionex IonPac AS19 column, a high-capacity column designed for use with hydroxide (B78521) eluents, has been used for determining trace bromate, this compound, and chlorate in complex matrices. thermofisher.com Other columns like the Dionex AS9-HC have also been used. researchgate.net Hydroxide eluents, often electrolytically generated, offer advantages such as a wider linear working range for anions and improved sensitivity compared to conventional carbonate eluents. thermofisher.com
Detection limits for this compound using IC with conductivity detection typically range from 0.01 to 0.03 mg/L. cdc.gov Methods using ion-spray mass spectrometry coupled with IC have been developed, offering greater ion selectivity and sensitivity. cdc.gov With postcolumn derivatization of this compound ions to tribromate ions, detection limits on the order of 0.4 µg/L have been achieved. cdc.gov IC methods have been validated for various water matrices, and studies have assessed matrix effects in samples like wastewater. unesp.br
Here is a summary of some IC methods for this compound analysis:
| Method / Column | Eluent | Detection | Matrix | Detection Limit (approx.) | Reference |
| Standard Method 4110 | Not specified | Ion Chromatography | Water | Not specified | palintest.com |
| Dionex IonPac AS19 | Hydroxide | Conductivity | Complex matrices, Agar samples | Not specified | thermofisher.com |
| Dionex AS9-HC | Sodium carbonate | Conductivity | Chlorinated food | Not specified | researchgate.net |
| IC with conductivity detector | Not specified | Conductivity | Drinking water | 0.012-0.017 mg/L | researchgate.net |
| IC with ion-spray MS | Not specified | Ion-spray Mass Spec | Not specified | Improved sensitivity | cdc.gov |
| IC with postcolumn deriv. | Not specified | Spectrophotometric | Not specified | 0.4 µg/L | cdc.gov |
| AS19-HC analytical column | KOH 25 mmol/L | Suppressed conductivity | Treated drinking waters | Not specified | researchgate.net |
Electrochemical Methods for this compound Detection and Quantification
Electrochemical methods measure the electrical properties of a solution as a function of analyte concentration, offering sensitive and often portable options for this compound analysis.
Amperometric Titration and Potentiometric Flow Injection
Amperometric titration is considered a reliable and sensitive technique for quantifying various chlorine species, including this compound. researchgate.net This method involves measuring the change in current as a titrant is added to the sample. For this compound, amperometric titration with phenylarsine (B13959437) oxide is a common approach. By performing titrations at different pH values and with the addition of iodide, different chlorine fractions, including this compound, can be determined separately. nemi.gov Disposable amperometric sensors are also available for determining this compound in drinking water. These methods often involve adding reagents to the sample and measuring current flow at a fixed voltage. regulations.gov
Potentiometric methods measure the potential difference between two electrodes, which changes with the concentration of the analyte. Potentiometric flow injection techniques have been developed for the determination of various ions, including chloride, and can be adapted for oxychlorine species. scispace.comjst.go.jptandfonline.comnih.gov A rapid potentiometric flow injection technique has been developed for the simultaneous determination of oxychlorine species like this compound and chlorate, using a redox electrode detector. This method relies on detecting a transient potential change due to chlorine generated by the reaction of oxychlorine species with chloride in a potential buffer solution. researchgate.net Ion-selective electrodes (ISEs) are often used in potentiometry. While many potentiometric applications focus on chloride, the development of ISEs selective for this compound could enable direct potentiometric determination in flow injection systems. tandfonline.com
Differential pulse voltammetry (DPV), an electrochemical technique, has also been presented as a method for the qualitative and quantitative detection of this compound. This method has shown robustness and selectivity, with minimal interference from other chlorooxo anions except iodide. wiley.comresearchgate.net
Here is a summary of some electrochemical methods for this compound analysis:
| Method | Principle | Application / Matrix | Key Features | Reference |
| Amperometric Titration | Measurement of current during titration | Water, Chlorine species mixtures | Reliable, sensitive, can differentiate chlorine fractions | researchgate.netnemi.gov |
| Disposable Amperometric Sensors | Measurement of current at fixed voltage | Drinking water | Portable, pre-calibrated sensors | regulations.gov |
| Potentiometric Flow Injection | Measurement of potential in a flow system | Water, Oxychlorine species | Rapid, can be simultaneous for multiple species | researchgate.netscispace.com |
| Differential Pulse Voltammetry | Measurement of current pulses as potential changes | Aqueous and non-aqueous media | Robust, selective against other chlorooxo anions (except iodide), quantitative | wiley.comresearchgate.net |
Micro-analytical Techniques for this compound Mineral Analysis
Micro-analytical techniques provide spatially resolved information about the chemical composition, structure, and morphology of this compound minerals at the micrometer scale and below. These techniques are essential for differentiating this compound species, identifying elemental substitutions, and understanding textural relationships within rocks. lyellcollection.org
Electron Probe Microanalysis (EPMA) and Energy Dispersive Spectroscopy (EDS)
Electron Probe Microanalysis (EPMA) is a widely used microanalytical technique for quantitatively determining the elemental composition of solid materials, including minerals, at a spatial scale of approximately one micrometer laterally and in depth. wisc.edu EPMA utilizes both wavelength-dispersive spectrometers (WDS) and energy-dispersive spectrometers (EDS) to measure characteristic X-rays emitted when an electron beam interacts with the sample. wisc.edu EDS, often coupled with Scanning Electron Microscopy (SEM), provides rapid qualitative and semi-quantitative elemental analysis by detecting and processing the unique X-ray signatures of elements. min-eng.comgeoscienceworld.org
EPMA is particularly valuable for determining the major and minor element composition of this compound, such as Si, Al, Fe, Mn, Mg, Ca, Na, K, Ti, Ni, Cr, P, F, and Cl. ugr.es This compositional data is critical for classifying different this compound types and can be used to estimate formation temperatures using various this compound geothermometry methods. mdpi.commdpi.com For instance, EPMA studies have revealed a wide range of Fe and Mg content in chlorites, leading to their classification as Diabantite/Pycnothis compound in some mineralized zones. mdpi.com The technique can also reveal changes in elemental composition associated with alteration processes, such as the breakdown of biotite (B1170702) into this compound, which involves changes in the concentrations of elements like Si, K, Ti, H₂O, Mg, Fe, and Mn. mdpi.com
While EPMA provides high spatial resolution for quantitative analysis of major and minor elements, it is generally slower and more labor-intensive than some automated SEM-EDS techniques for quantifying mineral proportions or different compositional types of this compound in a sample. lyellcollection.org EDS analysis can provide an approximate quantification of elements and can indicate whether this compound is generally Fe-rich or Mg-rich. lyellcollection.org However, differentiating this compound from other Fe-Mg-rich clay minerals like berthierine can be challenging using BSEM-EDS alone. lyellcollection.org
Automated SEM-EDS systems, such as QEMSCAN®, have been developed to differentiate, quantify, and image different compositional types of this compound based on ratios like Fe:Mg in thin sections and grain mounts. lyellcollection.orglyellcollection.org This approach allows for the visualization of the spatial distribution and textural context of different this compound compositions within a rock. lyellcollection.orglyellcollection.org
Research findings using EPMA have shown variations in this compound composition related to different formation modes, such as replacement of ferromagnesian minerals or precipitation from hydrothermal solutions. mdpi.com For example, chlorites in some uranium mining areas show variations in SiO₂, Al₂O₃, FeO, and MgO content depending on their type and origin. mdpi.com
Below is an example table illustrating the range of major element compositions in different types of this compound from a uranium mining area, as determined by electron microprobe analysis. mdpi.com
| This compound Type | SiO₂ (wt.%) | Al₂O₃ (wt.%) | FeO (wt.%) | MgO (wt.%) |
| Type-I (Biotite alteration) | 22.19 - 25.28 (Avg. 23.58) | 16.98 - 20.74 (Avg. 19.80) | 26.17 - 38.53 (Avg. 30.97) | 5.29 - 13.06 (Avg. 9.52) |
| Type-IV (Associated with U minerals) | 24.38 - 27.86 (Avg. 26.60) | 18.05 - 20.37 (Avg. 19.54) | 14.73 - 32.63 (Avg. 23.30) | 7.56 - 22.5 (Avg. 15.01) |
| Type-V (Transformed from clay minerals) | 24.46 - 29.12 (Avg. 26.01) | 17.56 - 20.98 (Avg. 19.49) | 29.25 - 31.01 (Avg. 30.03) | 6.81 - 8.40 (Avg. 7.26) |
| Data Source: mdpi.com |
X-Ray Diffraction (XRD) and Advanced Imaging (FE-SEM, ESEM)
X-Ray Diffraction (XRD) is a fundamental technique for identifying and quantifying clay minerals, including this compound, based on their unique crystal structures. lyellcollection.orgsietronicslabservices.com.au By analyzing the position and intensity of diffraction peaks, XRD can differentiate this compound from other clay minerals like illite, smectite, and kaolinite (B1170537). lyellcollection.org Careful analysis of reflections, particularly around 14 Å, is important for positive identification. cambridge.org Heat treatment can also be used in conjunction with XRD to aid in this compound identification, as it produces characteristic changes in the X-ray pattern, with the magnitude of change being greater for high-iron chlorites. cambridge.org
XRD can also provide information about elemental substitutions within the this compound crystal lattice and can be used to estimate the bulk composition of this compound. lyellcollection.org The Rietveld technique is a powerful approach for quantitative XRD analysis of clay mineral abundances, involving fitting a calculated XRD pattern to the experimental data. sietronicslabservices.com.augeologyscience.ru While conventional XRD methods can be semi-quantitative for complex mixtures, the Rietveld technique offers a more quantitative approach. geologyscience.ru XRD can also be used to study layer stacking disorder and polytypes in this compound structures. rruff.info
Advanced imaging techniques like Field Emission Scanning Electron Microscopy (FE-SEM) and Environmental Scanning Electron Microscopy (ESEM) provide high-resolution images of this compound morphology and textural relationships within the rock fabric. scielo.org.coifpenergiesnouvelles.frresearchgate.net FE-SEM allows for detailed observation of crystal shapes and how this compound occurs in pores, such as grain-coating, pore-lining, or rosette forms. scielo.org.coifpenergiesnouvelles.frresearchgate.netresearchgate.net ESEM is particularly useful for studying samples in their native state, including those that are wet or non-conductive, enabling in-situ observations of processes like acid treatment effects on this compound morphology. scielo.org.cothermofisher.comqut.edu.au
FE-SEM images can show the detailed morphology of authigenic this compound crystals, which typically have relatively complete shapes with sharp edges. researchgate.net Different occurrence states of authigenic this compound, such as thin films coating grains or leaf-shaped crystals lining pores, can be clearly visualized using FE-SEM. ifpenergiesnouvelles.frresearchgate.net ESEM studies have shown that despite significant compositional and structural changes after acid treatment, the precise morphological detail of individual this compound plates can be preserved, even if the crystalline structure is destroyed. qut.edu.au
The combination of XRD for mineral identification and bulk composition with SEM-based imaging (FE-SEM, ESEM) and EDS for high-resolution morphology and elemental analysis provides a comprehensive approach to this compound characterization. researchgate.net
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful technique for determining the trace element composition of minerals with high sensitivity, often at the parts per million (ppm) level. mdpi.compierrelanari.com LA-ICP-MS involves using a laser to ablate a small amount of material from the sample surface, and the generated aerosol is then transported to an ICP-MS for elemental analysis. mdpi.com
While EPMA is well-suited for major and minor elements, LA-ICP-MS excels at detecting and quantifying trace elements in minerals like this compound. pierrelanari.com This is particularly important for understanding the incorporation of various elements into the this compound structure during its formation and how these trace element signatures can be used as indicators of geological processes such as ore mineralization. mdpi.comhelsinki.firesearchgate.netresearchgate.net
LA-ICP-MS can be used for both spot analysis and compositional mapping of trace elements in minerals. mdpi.compierrelanari.com Spot analysis provides precise concentration values for specific points on a mineral grain, while compositional mapping reveals the spatial distribution of trace elements across a sample area. mdpi.compierrelanari.compublications.gc.caresearchgate.net This mapping capability is valuable for visualizing zoning patterns and identifying variations in trace element concentrations within individual this compound crystals or across different this compound occurrences. mdpi.comresearchgate.net
Studies utilizing LA-ICP-MS have investigated the trace element characteristics of this compound as potential proxies for gold ore mineralization. helsinki.fi While some elements show weak correlation with distance to mineralization in this compound (e.g., Li, B, Mg, Al, Si, P, Sc, Ti, Mn, Fe, Ni, Zn, Ga, As, Sr), others like Co have shown moderate correlation. helsinki.fi LA-ICP-MS analysis of this compound has also revealed that volatile trace elements such as As, Cd, Hg, In, Sb, and Tl can be crystal lattice-bound and their contents can increase with decreasing distance toward mineralization in some geological settings. researchgate.netcanada.ca this compound can be preferentially enriched in certain volatile elements like Cd and Bi compared to other minerals like white mica. researchgate.netcanada.ca
LA-ICP-MS is considered a cost-effective method for generating multi-element datasets for specific minerals and has rapidly become a preferred technique for trace element analysis in Earth science applications. mdpi.com It is complementary to EPMA, offering higher sensitivity for trace elements while EPMA provides higher spatial resolution for major and minor elements. pierrelanari.com
Below is a table summarizing some trace elements analyzed in this compound using LA-ICP-MS and their potential significance. helsinki.firesearchgate.netcanada.ca
| Element | Significance in this compound Analysis (LA-ICP-MS) |
| Co | Moderate correlation with distance to gold mineralization. helsinki.fi |
| As, Sb, Tl, Bi, Cd, In, Hg | Volatile trace elements that can be crystal lattice-bound; contents may increase towards mineralization. researchgate.netcanada.ca this compound can be preferentially enriched in Cd and Bi. researchgate.netcanada.ca |
| Li, B, Mg, Al, Si, P, Sc, Ti, Mn, Fe, Ni, Zn, Ga, Sr | Showed weak correlation with distance to gold mineralization in some studies. helsinki.fi |
Data Source: helsinki.firesearchgate.netcanada.ca
Environmental Science and Remediation Research Involving Chlorite
Occurrence and Fate of Chlorite (B76162) in Aquatic and Terrestrial Systems
This compound's presence in the environment stems from both anthropogenic activities and natural processes. Its fate is influenced by a variety of physical, chemical, and biological factors, leading to its distribution and transformation in aquatic and terrestrial environments.
Formation as a Disinfection Byproduct
A significant source of this compound in aquatic systems, particularly drinking water, is its formation as a byproduct during water disinfection. Chlorine dioxide (ClO₂) is employed as a disinfectant and for odor/taste control in water treatment who.intarkansas.gov. Chlorine dioxide is unstable and cannot be shipped, requiring on-site generation arkansas.gov. During this process, and subsequently in treated water, chlorine dioxide decomposes into this compound, chlorate (B79027), and chloride ions, with this compound being the predominant species who.intarkansas.gov. This decomposition is favored by alkaline conditions who.int. The amount of this compound formed is influenced by the efficiency of the chlorine dioxide generator and the level of residual free chlorine dioxide in the treated water who.inttandfonline.comresearchgate.net. Higher chlorine dioxide residuals contribute to increased this compound and chlorate formation tandfonline.comresearchgate.net. The quantity of organic matter dissolved in the water also plays a role in this compound formation when using chlorine dioxide tandfonline.comresearchgate.net. Studies have shown that the transformation rate of chlorine dioxide into this compound can be between 40% and 50% of the total concentration added within the first two hours, with further transformation occurring over longer periods tandfonline.com.
Industrial Discharges and Contamination Pathways
Beyond disinfection, industrial activities contribute to this compound contamination. Sodium this compound is utilized in various industrial processes, including the on-site production of chlorine dioxide, bleaching in the paper, textile, and straw product industries, and in the manufacturing of waxes, shellacs, and varnishes who.int. These industrial applications can lead to the discharge of this compound into the environment, creating contamination pathways in both aquatic and terrestrial systems. While this compound is not known to be produced naturally from oxidation, its presence as a residual from the use of chlorine dioxide in water treatment is a significant consideration tylerbarnum.com.
Biogeochemical Cycling and Microbial Transformations of this compound
Chlorine participates in a complex biogeochemical cycle involving various chemical forms and transformations across different Earth systems wikipedia.orgresearchgate.netnih.gov. Within this cycle, microbial processes play a crucial role in the transformation and detoxification of this compound.
Enzymatic Degradation by this compound Dismutases (Cld)
A key microbial transformation of this compound is its enzymatic degradation catalyzed by this compound dismutases (Clds). Clds are heme b-containing oxidoreductases found in numerous bacterial and archaeal phyla nih.govacs.org. These enzymes efficiently decompose this compound (ClO₂⁻) into harmless chloride (Cl⁻) and molecular oxygen (O₂) nih.govacs.orgnih.govresearchgate.net. This reaction is particularly noteworthy as this compound is the sole source of dioxygen, and a covalent oxygen-oxygen bond is formed, a biochemical reaction also observed in the water-splitting complex of photosystem II nih.govnih.gov. Cld is highly specific for this compound, with no other known alternative substrate aside from low hydrogen peroxide activity researchgate.netnih.gov. The ability to degrade this compound via Cld is present in approximately 5% of bacterial and archaeal genera, and within some genera, Cld is highly conserved nih.gov. The mechanism of this compound cleavage by Cld is still under discussion, but studies have provided insights into the process, including the role of a flexible arginine residue in the distal heme pocket acs.orgnih.gov. Research has investigated the pH dependence of this enzymatic activity, with an optimum typically observed acs.orgacs.org.
Studies on Cld kinetics have provided valuable data on its efficiency.
Microbial Redox Processes and Detoxification Strategies
Microbial redox processes are central to the biogeochemical cycling of chlorine, including the transformation of oxidized chlorine species like this compound researchgate.netnih.govescholarship.org. While some microorganisms utilize oxidized elements like sulfate (B86663), ferric iron, or CO₂ as electron acceptors under anaerobic conditions, others can utilize perchlorate (B79767) (ClO₄⁻) and chlorate (ClO₃⁻) nih.govfrontiersin.org. In perchlorate-reducing bacteria, perchlorate is reduced to chlorate and then to this compound frontiersin.orgmdpi.com. This compound, being a strong oxidant, exhibits cell-damaging effects nih.gov. To mitigate this toxicity, these bacteria employ this compound dismutase to rapidly degrade this compound to chloride and molecular oxygen nih.govfrontiersin.orgmdpi.com. This detoxification strategy is crucial for the survival of microorganisms that produce this compound as an intermediate nih.govnih.gov. The molecular oxygen produced can then be respired by the same organism mdpi.com.
Microorganisms have also developed strategies to cope with the inadvertent production of reactive chlorine species, such as hypothis compound (B82951) (ClO⁻), which can occur during this compound degradation by Cld researchgate.net. Some perchlorate-reducing bacteria have a detoxification process involving a methionine-rich peptide that reacts with hypothis compound researchgate.net.
Remediation and Treatment Technologies for this compound Contamination
Addressing this compound contamination requires effective remediation and treatment technologies. Given its presence in drinking water and potential industrial discharges, various methods have been developed and investigated for this compound removal.
One common approach for this compound removal in drinking water treatment involves chemical reduction. Ferrous iron or thiosulfate (B1220275) can be used as treatment options who.int. However, these methods may require dosages in excess of the demand and can complicate post-disinfection who.int.
Biological treatment methods show significant potential for the remediation of perchlorate-contaminated groundwater, which also involves this compound as an intermediate nasa.govnih.gov. These methods leverage the ability of microorganisms, particularly perchlorate-reducing bacteria, to degrade perchlorate completely to innocuous chloride and oxygen nasa.govnih.gov. Ex situ biological treatment involves extracting contaminated groundwater and pumping it through a bioreactor containing a microbial population nasa.gov. In situ biological treatment methods are also employed nasa.gov. These biological approaches are often considered cost-effective and environmentally friendly nasa.govnih.gov.
Other treatment technologies for perchlorate, which could potentially be applied or adapted for this compound, include physical processes such as ion exchange, granular activated carbon, reverse osmosis, nanofiltration, electrodialysis, and capacitive deionization clu-in.org. Ion exchange is considered a widely accepted technology for perchlorate treatment in water clu-in.org. Combined approaches, such as using continuously stirred tank reactors (CSTRs) to treat brine generated from ion exchange units, have also been explored nasa.gov.
While many technologies focus on perchlorate, the microbial degradation pathways involving this compound dismutase highlight the potential for bioremediation specifically targeting this compound. The use of Clds in biotechnology and bioremediation is an active area of research, particularly for the degradation of this compound and the generation of molecular oxygen nih.gov.
Adsorption Processes for this compound Removal
Adsorption is a widely investigated method for removing this compound from water, involving the adherence of this compound ions onto the surface of various solid materials. Granular activated carbon (GAC) has been studied for this compound removal, where the process involves both adsorption onto GAC sites and subsequent reduction to chloride. researchgate.net Research indicates that the efficiency of this compound removal by GAC can be affected by water quality parameters, such as the presence of natural organic matter (NOM) and other ions. researchgate.netresearchgate.net For instance, pre-loading GAC with NOM or having higher concentrations of NOM and ions in the water can reduce this compound removal efficiency. researchgate.netresearchgate.net Chemical regeneration of GAC using base-acid solutions has shown potential to improve its effectiveness for this compound removal. researchgate.net
Studies have shown that activated carbons can utilize both reduction and adsorption mechanisms for this compound removal. iwaponline.com If reduction is the primary mechanism, chlorides are released, and removal yield might be lower (around 20-30%). iwaponline.com Conversely, if adsorption is the main mechanism, fewer chlorides are found in the treated water. iwaponline.com Increasing contact time with GAC has been shown to enhance removal efficiency. iwaponline.com For example, increasing empty bed contact time (EBCT) from 2 to 10 minutes increased this compound removal efficiency from 30% to 80% in one study using GAC pre-loaded with NOM. iwaponline.com
Magnetic ion exchange (MIEX) resin has also been explored as an adsorbent for this compound removal. researchgate.netrsc.orgresearchgate.net Studies using MIEX resin have shown that the removal efficiency of this compound increases with increasing resin dosage. researchgate.net The optimal pH for this compound removal using MIEX resin is typically in the range of 5–7. researchgate.net Coexisting anions and natural organic matter can reduce the removal efficiency of this compound when using MIEX resin. researchgate.net The adsorption kinetics of this compound on MIEX resin can be described by pseudo-second-order models at higher this compound concentrations. researchgate.net The adsorption is considered a thermodynamically feasible, spontaneous, and endothermic ion-exchange process. researchgate.net The adsorption capacities of MIEX resin for this compound have been reported, with one study indicating a capacity of 398 mg L⁻¹. rsc.org The adsorption mechanism for chlorate and this compound on MIEX resin is primarily anion exchange. rsc.org
The following table summarizes some research findings on this compound adsorption:
| Adsorbent Type | Key Findings | Optimal Conditions (if specified) | Removal Efficiency (if specified) | Reference |
| Granular Activated Carbon (GAC) | Removal involves adsorption and reduction; efficiency reduced by NOM and ions; chemical regeneration helps. | - | ~80% (virgin GAC), 19% (pre-loaded) iwaponline.com | researchgate.netresearchgate.netiwaponline.com |
| MIEX Resin | Removal increases with dosage; affected by pH, coexisting anions, NOM; ion-exchange mechanism. | pH 5-7 researchgate.net, Dosage 9.62 mL/L rsc.org | High, increases with dosage researchgate.net | researchgate.netrsc.orgresearchgate.net |
Chemical Reduction Strategies (e.g., Ferrous Iron)
Chemical reduction is another significant approach for treating this compound, often converting it to less harmful chloride ions (Cl⁻). researchgate.net Ferrous iron (Fe²⁺) has been demonstrated as an effective reducing agent for the elimination of residual this compound from drinking water. researchgate.netvt.edu The reaction between ferrous iron and this compound is generally fast, occurring within seconds to minutes depending on conditions like pH. researchgate.net
The reduction of this compound by ferrous iron can be represented by a redox reaction where Fe(II) is oxidized to Fe(III), which often precipitates as ferric hydroxide (B78521) solids. researchgate.net This reaction can be beneficial in water treatment as the newly formed ferric hydroxide can act as a supplemental coagulant, potentially allowing for a reduction in the dose of other coagulants like alum. researchgate.net
Studies have investigated the optimal conditions for this compound reduction by ferrous iron. The reaction is effective over a range of pH values, typically between 6.5 and 8.0. researchgate.net At pH values higher than 8.0-8.5, this compound removal can be lower due to the transformation of ferrous ions to ferric hydroxide. researchgate.net Complete reduction of this compound to chloride has been achieved with specific ferrous ion doses. researchgate.net For instance, a ferrous ion dose of approximately 6 mg/L was effective in reducing this compound concentrations from 2 mg/L to less than 0.3 mg/L in pilot-scale trials. researchgate.net Another study indicated that a ferrous ion dose of 3.31 mg Fe per mg ClO₂⁻ could completely reduce this compound to chloride at pH 6.5-8.0, resulting in minimal residual soluble iron. researchgate.net At pH values higher than 7, additional ferrous ions may be required due to the consumption of oxygen for ferrous ion oxidation. researchgate.net
Ferrous iron can be applied at different points in a water treatment system, such as pre-rapid mix, pre-settling, and pre-filter. researchgate.net Application at the rapid mix stage has shown no adverse effects and can improve coagulation performance. researchgate.net However, applying ferrous iron at pre-settling or pre-filter locations can lead to a significant increase in total suspended solids influent to the filter process, potentially impacting filter run times. researchgate.net
Ferrous salts, such as ferrous sulfate or chloride, can be used for this compound removal. researchgate.net The reactivity of this compound and ferrous ion is well-established, and using ferrous chloride or ferrous sulfate to reduce this compound in drinking water treated with chlorine dioxide is a common practice.
Advanced Oxidation/Reduction Processes
Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) represent advanced treatment technologies that can be applied for the degradation and removal of contaminants like this compound. While AOPs primarily utilize highly reactive oxidizing radicals (such as hydroxyl radicals, •OH) spartanwatertreatment.comacs.org, ARPs focus on generating highly reactive reducing radicals to degrade oxidized contaminants. nih.govresearchgate.net
ARPs, which generate reducing radicals, are being explored for the degradation of oxidized contaminants. nih.govresearchgate.netserdp-estcp.mil While much of the research on ARPs focuses on contaminants like perchlorate, nitrate, and chlorinated solvents nih.govresearchgate.netclu-in.orgresearchgate.netregenesis.com, the principles of reductive degradation are relevant to this compound. Sulfite-based ARPs, for instance, have been shown to reduce oxidized species. nih.govresearchgate.net The combination of reducing agents (like dithionite, sulfite (B76179), ferrous iron, and sulfide) with activation methods (such as UV light, ultrasound, electron beam, and microwaves) can produce reactive reducing radicals capable of degrading oxidized contaminants. nih.govresearchgate.net
The application of these advanced processes for this compound removal specifically is an area of ongoing research, particularly understanding the complex radical chemistry and reaction pathways involved when this compound is present in the water matrix undergoing AOP or ARP treatment.
Data on the Impact of this compound on Reactive Species in UV/Chlorine Process nih.govresearchgate.net
| Reactive Species | Decrease in Concentration (with 0.1-1.0 mg/L ClO₂⁻ as NaClO₂) |
| ClO• | 98.20-100.00% |
| •OH | 42.71-65.42% |
| Ozone | 22.02-64.31% |
| Cl• | 31.00-36.21% |
Advanced Theoretical and Computational Studies on Chlorite
Quantum Chemical Calculations of Chlorite (B76162) Ion Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of the this compound ion (ClO₂⁻). These methods can determine optimized molecular geometries, vibrational frequencies, and charge distributions, providing insights into the intrinsic properties of the ion. While specific detailed studies solely focused on the isolated this compound ion's structure and reactivity via quantum chemistry were not prominently found in the search results, related studies on chlorine oxides and oxyanions highlight the applicability of these methods.
Quantum chemical calculations are routinely used to predict reaction energies and activation energies for various chemical processes. nih.gov This is crucial for understanding the kinetic and thermodynamic feasibility of reactions involving the this compound ion. For instance, studies on the reactivity of related chlorine species like the chlorine monoxide radical (ClO•) with organic molecules utilize quantum chemical methods, including Density Functional Theory (DFT), to calculate rate constants and understand reaction mechanisms. iwaponline.comcopernicus.orgmdpi.com These calculations often involve determining transition states and analyzing potential energy surfaces. nih.gov The accuracy of these calculations depends on the chosen theoretical level and basis set.
Although direct examples for ClO₂⁻ were not extensively found, the principles applied to similar species, such as the calculation of formation constants and reaction pathways for iron chlorides, demonstrate the capability of quantum chemistry to elucidate the behavior of chlorine-containing ions in complex environments. copernicus.org The insights gained from such calculations can help predict how the this compound ion might react with various substances in different chemical environments.
Molecular Dynamics Simulations of this compound Interactions in Solutions and Mineral Interfaces
Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules in a system over time. These simulations are invaluable for studying the behavior of ions in solution and their interactions with solid surfaces, such as mineral interfaces. While the search results primarily detailed MD simulations involving chloride ions (Cl⁻) interacting with mineral surfaces relevant to cementitious materials and other geological contexts, the methodology is directly transferable to studying this compound ion behavior. acs.orgresearchgate.netmdpi.comosti.gov
MD simulations can provide detailed information at the molecular level regarding the structure of the solution near the interface, the dynamics of water molecules and ions, and the energetics of adsorption or interaction. researchgate.netmdpi.com Studies on chloride binding to mineral surfaces, for example, have investigated the formation of inner- and outer-sphere complexes and calculated diffusion coefficients and mean residence times of ions at interfaces. acs.orgosti.gov These simulations often employ specific force fields, such as ClayFF, which are designed to describe the interactions in aqueous solutions and mineral systems. researchgate.net
Applying MD simulations to this compound would involve modeling systems containing this compound ions in aqueous solutions in contact with various mineral surfaces. This would allow researchers to investigate:
The hydration structure of the this compound ion in bulk water and near interfaces.
The mechanisms and strength of this compound adsorption onto different mineral surfaces.
The influence of temperature, pressure, and solution composition on this compound-mineral interactions.
The diffusion of this compound ions in confined spaces, such as nanopores within minerals or geological formations. mdpi.comosti.gov
Such simulations are crucial for understanding the transport and fate of this compound in natural and engineered systems, including its potential role in geochemical cycles and industrial processes.
Thermodynamic Modeling of this compound Stability and Mineral Equilibria
Thermodynamic modeling is a fundamental approach used to predict the stable mineral assemblages and the conditions under which minerals, including this compound, form or alter. These models are based on minimizing the total Gibbs free energy of a system for a given bulk composition, pressure, and temperature. pierrelanari.comoup.com Internally consistent thermodynamic databases, containing standard state properties and solution models for minerals and fluids, are essential for these calculations. oup.comresearchgate.net
Thermodynamic modeling is widely applied in metamorphic petrology and hydrothermal geochemistry to understand mineral equilibria involving this compound. pierrelanari.comcopernicus.orggeoscienceworld.org Activity diagrams, which graphically depict the stability fields of minerals as a function of chemical potentials or activities of components, are a common output of these models. geoscienceworld.org These diagrams can illustrate how changes in fluid composition, temperature, and pressure affect the stability of this compound relative to other minerals. copernicus.orggeoscienceworld.org
Studies have developed and refined thermodynamic models specifically for this compound solid solutions, accounting for various crystallochemical substitutions (e.g., Fe-Mg, Tschermak). researchgate.net These models are incorporated into specialized software packages used for calculating phase diagrams and performing thermobarometry, which estimates the pressure-temperature conditions of mineral formation. researchgate.net The stability field of this compound can be extensive, and its presence and composition in metamorphic rocks are controlled by both bulk rock composition and equilibrium conditions. pierrelanari.comresearchgate.net Thermodynamic modeling helps to interpret observed mineral assemblages and infer the conditions of their formation. pierrelanari.comcopernicus.org
Data from experimental studies and analyses of natural mineral compositions are used to calibrate and validate these thermodynamic models and databases. oup.comresearchgate.netresearchgate.net Calorimetric measurements, for instance, provide essential data on the enthalpy and heat capacity of minerals like this compound, which are used in thermodynamic calculations. researchgate.net
Predictive Models for this compound Formation and Geochemical Evolution
Predictive models for this compound formation and geochemical evolution integrate thermodynamic principles with kinetic considerations and transport processes to simulate how geological systems change over time. These models are used to forecast mineral alteration pathways, the evolution of fluid compositions, and the spatial distribution of minerals under various geological conditions.
Models for predicting the thermodynamic properties of clay minerals, including this compound, have been developed based on methods like decomposition into polyhedral units and electronegativity scales. researchgate.netajsonline.org These models contribute to building comprehensive thermodynamic databases necessary for predictive simulations.
Reactive transport models, which couple chemical reactions with fluid flow and mass transport, are powerful tools for simulating geochemical evolution. These models can predict the formation of mineral assemblages, including this compound-rich zones, in response to fluid-rock interactions. researchgate.netarizona.edu For example, numerical simulations of hydrothermal fluid interaction with rocks can predict the progressive formation of mineral zones, including this compound. arizona.edu
Predictive models are applied in various geological settings, such as understanding the geochemical evolution of drainage from mining environments, where water-mineral reactions involving clays (B1170129) like this compound can influence water quality. nih.gov They are also used to study hydrothermal alteration systems associated with ore deposits, where this compound is a common alteration mineral. arizona.edumdpi.com The chemical composition of this compound can be a sensitive indicator of the formation conditions, such as temperature and redox state, and predictive models help to interpret these variations in terms of fluid evolution and mineralization processes. mdpi.com
These models are continuously refined using field observations, experimental data, and advancements in thermodynamic and kinetic understanding. They play a vital role in understanding complex geological processes and predicting the behavior of systems where this compound is a significant component.
Industrial and Technological Applications of Chlorite Excluding Medical/clinical
Applications of Chlorite (B76162) Compounds in Industrial Processes
Sodium this compound serves as a key precursor for the on-site generation of chlorine dioxide, which is widely utilized across several industries. wikipedia.orgoxy.comoxy.comsolechem.eu
Pulp and Paper Bleaching Technologies
In the pulp and paper industry, chlorine dioxide generated from sodium this compound is a widely used bleaching agent. wikipedia.orgoxy.comsolechem.eumade-in-china.com It is effective in removing lignin, the substance responsible for the brownish color in wood pulp, without significantly degrading the cellulose (B213188) fibers, which helps maintain the strength and quality of the paper product. made-in-china.comemerson.com This process is often referred to as Elemental Chlorine Free (ECF) bleaching, offering an alternative to chlorine-based methods. emerson.com The bleaching process typically involves mixing chlorine dioxide with pulp, often at relatively low pH levels (around pH 4) to facilitate rapid reaction, followed by a caustic extraction stage at higher pH to dissolve the reacted lignin. emerson.com
Textile Bleaching and Processing
Sodium this compound is also employed in the textile industry for bleaching various fibers, including natural fibers like cotton and linen, as well as synthetic and artificial fibers. oxy.commade-in-china.comrxchemicals.combeautychemical.com Its oxidizing properties help to break down color compounds and remove pigment impurities, leading to a whiter fabric. oxy.commade-in-china.combeautychemical.com A key advantage is its ability to achieve a permanent white finish without damaging the textile fibers, a challenge with some other bleaching agents like hydrogen peroxide or traditional chlorine-containing bleaches. oxy.commade-in-china.com The process typically involves immersing the fabric in a sodium this compound solution, often with a buffer to maintain the appropriate pH. beautychemical.com Stabilizers can be used to regulate the release of chlorine dioxide and ensure uniform bleaching. univook.com
Water Disinfection and Treatment Technologies
This compound compounds, primarily through the generation of chlorine dioxide, play a vital role in water disinfection and treatment. oxy.comsolechem.eurxchemicals.comepicwaterfilters.comitswatergroup.com Chlorine dioxide is a potent biocide used to inactivate bacteria, viruses, and other microorganisms in municipal water treatment plants. wikipedia.orgepicwaterfilters.comitswatergroup.com Unlike traditional chlorination, the use of chlorine dioxide generated from sodium this compound can reduce the formation of certain disinfection by-products, such as trihalomethanes, which are a concern with chlorine. wikipedia.orgitswatergroup.com this compound itself is a byproduct of chlorine dioxide decomposition in water. epicwaterfilters.comwho.int Sodium this compound is also used to control microbial contamination in industrial cooling systems and towers and for odor control in wastewater treatment. oxy.comrxchemicals.comepa.gov
Etching Processes in Electronics Manufacturing
While ferric chloride is a commonly used etchant in electronics manufacturing, particularly for printed circuit boards (PCBs) houjan.com.twok.org.brpcbbuy.comleadsintec.com, the search results also indicate that sodium this compound is used as a bleaching agent in the electronics manufacturing industries oxy.comrxchemicals.com. The specific etching processes involving this compound compounds in electronics manufacturing are not detailed in the provided search results, which primarily focus on ferric chloride and copper chloride etching methods for PCBs. houjan.com.twpcbbuy.comleadsintec.com
Role of this compound Minerals in Resource Exploration and Reservoir Characterization
This compound minerals, a group of phyllosilicates, are common in various geological settings, including hydrothermal alteration zones and low-grade metamorphic rocks. mdpi.comnsw.gov.auresearchgate.netfrontiersin.org Their presence and chemical composition can provide valuable information for resource exploration and understanding subsurface conditions.
This compound Geothermometry and Geobarometry in Hydrothermal Systems
This compound minerals are widely used as geothermometers and, to some extent, geobarometers in hydrothermal systems. mdpi.comresearchgate.netresearchgate.netnii.ac.jp The chemical composition of this compound is sensitive to the temperature and pressure conditions under which it forms, making it a useful indicator of paleotemperatures and pressures. mdpi.comresearchgate.netresearchgate.net Empirical calibrations, often based on the aluminum content in the tetrahedral sheet of the this compound structure, and thermodynamic models relate this compound composition to formation temperature. mdpi.comresearchgate.netresearchgate.net Studies in geothermal systems have shown a correlation between increasing temperature and changes in this compound composition, such as an increase in AlIV and a decrease in octahedral vacancies. mdpi.com this compound geothermometry is applied in studies of ore deposit genesis, metamorphic processes, and hydrothermal alteration to estimate the temperatures of fluid circulation and mineral formation. researchgate.netresearchgate.nettandfonline.com The Fe/(Fe + Mg) ratio and other elemental compositions of this compound can also vary depending on the geological environment and fluid chemistry, providing further insights into the conditions of formation and potentially serving as a vectoring tool towards mineralized zones in exploration. frontiersin.orgutwente.nlarizona.edufrontiersin.orgmdpi.com
Table: this compound Mineral Geothermometry Applications
| Application Area | Principle | Key Compositional Indicators (Examples) | Relevant Temperature Range (Approx.) | Source |
| Hydrothermal Systems | Composition dependent on T and P of formation | AlIV, Fe/(Fe+Mg), Octahedral Vacancies | 80 °C to >700 °C | mdpi.comresearchgate.netresearchgate.net |
| Low-Temperature Systems | Composition linked to temperature of formation | Higher Si, Lower R²⁺ in diagenesis | Below 350 °C (low-T) | mdpi.com |
| Geothermal Systems | Increase in AlIV and decrease in octahedral vacancies with T | AlIV, Octahedral Vacancies | Varies by system | mdpi.comresearchgate.net |
| Ore Deposit Studies | Reflects physicochemical conditions during formation | Wide range of chemical compositions | Reflects mineralization temperature | researchgate.netresearchgate.nettandfonline.com |
The chemical variations in this compound, including trace element chemistry, can serve as an exploration tool to vector towards the center of mineralized systems. frontiersin.orgmdpi.comresearchgate.net For instance, elevated concentrations of titanium and vanadium in this compound have been observed near the mineralized parts of porphyry systems and have been used as geothermometers. frontiersin.org
Impact of Authigenic this compound on Reservoir Quality and Hydrocarbon Adsorption
Authigenic this compound, a diagenetic mineral frequently found in sandstone reservoirs, exerts a significant control on reservoir quality, particularly impacting porosity, permeability, and the adsorption of hydrocarbons ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life. Its influence is complex and depends heavily on its morphology, distribution, and abundance within the pore network ifpenergiesnouvelles.frfudutsinma.edu.ngresearchgate.net.
Impact on Reservoir Quality (Porosity and Permeability)
Authigenic this compound can have both positive and negative effects on reservoir quality. A key positive impact is the preservation of primary porosity and permeability through the inhibition of quartz cementation mdpi.comdoaj.orggeoscienceworld.org. Grain-coating this compound, which forms as a rim of pseudohexagonal crystals perpendicular to the detrital grain surface, effectively prevents silica (B1680970) from nucleating and growing on the grain surface researchgate.netdoaj.org. This mechanism is particularly important in deeply buried sandstones where quartz cementation is a major cause of porosity and permeability reduction doaj.org. Well-formed, thick, and continuous this compound coatings are most effective in inhibiting quartz overgrowths, thereby preserving intergranular pore space researchgate.netdoaj.org.
Conversely, authigenic this compound can also be detrimental to reservoir quality. Pore-filling this compound, which can originate from the transformation of minerals like kaolinite (B1170537), occupies pore space and directly reduces porosity fudutsinma.edu.ngresearchgate.net. Excessive amounts of authigenic this compound, even in grain-coating form, can fill pore throats and severely reduce permeability researchgate.netlyellcollection.orgacs.org. The morphology of this compound plays a crucial role; while pore-lining this compound can protect macropores and throats, pore-filling aggregates decrease reservoir quality mdpi.comacs.org. Rosette this compound aggregates, for instance, may not inhibit quartz cementation and can reduce intergranular porosity researchgate.netlyellcollection.org.
Detailed studies using techniques such as Thin Section (TS), Scanning Electron Microscopy (SEM), and X-Ray Diffraction (XRD) are essential to understand the distribution and impact of different this compound occurrences on reservoir quality ifpenergiesnouvelles.frresearcher.lifefudutsinma.edu.ng. Research indicates that the source of precursor clays (B1170129) influences the type of authigenic this compound formed; smectite-dominant clays tend to form grain-coating this compound that inhibits quartz overgrowth, while this compound formed from kaolinite often occurs as pore-fillings that deteriorate porosity fudutsinma.edu.ngresearchgate.net.
The impact of authigenic this compound on porosity and permeability can be illustrated by comparing reservoir properties in areas with different this compound occurrences. For example, studies have shown that sandstones with well-developed pore-lined this compound can maintain higher porosity and permeability compared to those where this compound is less developed or occurs as pore-fillings mdpi.com.
Here is an example of how the occurrence of this compound can affect porosity and permeability, based on research findings:
| This compound Occurrence Type | Impact on Porosity | Impact on Permeability | Mechanism |
| Grain-coating (thin) | Preservation of primary | Preservation | Inhibits quartz cementation by blocking nucleation sites. researchgate.netdoaj.org |
| Grain-coating (thick) | Preservation (initially) | Reduction | Can fill pore throats, reducing connectivity. researchgate.netlyellcollection.orgacs.org |
| Pore-lining | Preservation of primary | Preservation (macropores) | Protects larger pore throats and inhibits quartz cementation. mdpi.comacs.org |
| Pore-filling | Reduction | Significant Reduction | Directly occupies pore space and plugs pore throats. fudutsinma.edu.ngresearchgate.netacs.org |
| Rosette aggregates | Reduction | Reduction | Reduce intergranular porosity and may not inhibit quartz cementation. researchgate.netlyellcollection.org |
Impact on Hydrocarbon Adsorption
Authigenic this compound also influences the micro-occurrence states and adsorption of hydrocarbons, particularly in tight sandstone reservoirs ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life. During hydrocarbon filling, tight oil can be adsorbed onto the surface of authigenic this compound, often forming a thin film ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life. Hydrocarbons can also be enriched within the intercrystalline pores of authigenic this compound, especially in pore-lining and rosette forms ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life.
The specific surface area and adsorption potential of authigenic this compound control the extent of hydrocarbon adsorption ifpenergiesnouvelles.frresearcher.life. Studies have indicated that the adsorption capacity varies depending on the morphology of the this compound. For instance, the intercrystalline pores of pore-lining this compound and rosette this compound appear to have a higher adsorption capacity compared to the surface of grain-coating this compound ifpenergiesnouvelles.frresearcher.life.
Research utilizing techniques like Environmental Scanning Electron Microscopy (ESEM) has provided visual evidence of tight oil occurring as thin films or isolated/agglomerated particles on the surface and within the intercrystalline pores of this compound ifpenergiesnouvelles.frresearcher.life. The carbon content on the surface of this compound can be measured to quantify the extent of hydrocarbon adsorption ifpenergiesnouvelles.fr.
The relationship between this compound morphology and tight oil occurrence can be summarized as follows:
| This compound Occurrence Type | Micro-occurrence State of Tight Oil | Primary Location of Tight Oil Enrichment |
| Grain-coating this compound surface | Thin film | Surface of this compound ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life |
| Grain-coating intercrystalline pores | Granular or agglomerated particles | Within intercrystalline pores ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life |
| Pore-lining this compound surface | Thin film | Surface of this compound ifpenergiesnouvelles.frifpenergiesnouvelles.frresearcher.life |
| Pore-lining intercrystalline pores | Granular or agglomerated particles, potentially higher adsorption | Within intercrystalline pores, significant enrichment ifpenergiesnouvelles.frresearcher.life |
| Rosette this compound intercrystalline pores | Isolated or agglomerated particles, potentially highest adsorption | Within intercrystalline pores, significant enrichment ifpenergiesnouvelles.frresearcher.life |
| This compound in feldspar (B12085585) dissolution pores | Granular or agglomerated particles | Within dissolution pores ifpenergiesnouvelles.frresearcher.life |
Understanding the distribution, morphology, and abundance of authigenic this compound is therefore crucial for predicting reservoir quality and the potential for hydrocarbon storage and flow in sandstone formations ifpenergiesnouvelles.frlyellcollection.orgresearchgate.net.
Interdisciplinary Perspectives and Future Research Directions
Bridging Inorganic, Mineralogical, and Environmental Chlorite (B76162) Research
Research into this compound necessitates a multidisciplinary approach, integrating insights from inorganic chemistry, mineralogy, and environmental science to fully understand its behavior and impact. Mineralogical studies focus on the crystal structure and chemical composition of this compound minerals, which are complex aluminosilicates with variable amounts of magnesium, iron, and aluminum mindat.org. The general formula for the this compound group is A₅₋₆T₄Z₁₈, where A, T, and Z represent different cation and anion sites mindat.orgfrontiersin.org. Variations in the occupancy of these sites by elements like Mg²⁺, Fe²⁺, Al³⁺, Fe³⁺, Mn, and Zn lead to different this compound species with distinct physical and chemical properties mindat.orgfrontiersin.orgmdpi.com. These mineralogical characteristics, such as the Fe:Mg ratio and polytype, influence their formation conditions and reactivity mdpi.comlyellcollection.orglyellcollection.org.
Inorganic chemistry provides the foundation for understanding the chemical behavior of the this compound anion (ClO₂⁻), particularly its redox properties. This compound is an intermediate oxidation state of chlorine and can participate in various redox reactions. nih.gov This is particularly relevant in water treatment, where sodium this compound (NaClO₂) is used as a precursor for generating chlorine dioxide (ClO₂), a powerful oxidant and disinfectant oxy.comacs.org. The mechanisms of this compound oxidation and disproportionation are key areas of inorganic chemical research, often involving transition metal catalysts acs.orgresearchgate.net.
Environmental research on this compound minerals explores their role in geological processes, soil chemistry, and interactions with pollutants. This compound minerals are common in sedimentary sequences, hydrothermally altered rocks, and low-grade metamorphic assemblages frontiersin.orgosti.govbrooklyn.edu. Their presence and transformations have implications for hydrocarbon reservoir quality, carbon sequestration in geological formations, and the formation of ore minerals brooklyn.edu. For instance, this compound's role in preventing quartz cementation can preserve reservoir porosity lyellcollection.orgliverpool.ac.uk. In the context of carbon capture and storage (CCS), this compound minerals can react with CO₂-bearing fluids, contributing to mineral carbonation, although their dissolution rates are generally lower than more reactive mafic minerals like olivine (B12688019) and pyroxene (B1172478) osti.govmdpi.com. The dissolution kinetics of this compound are influenced by pH and temperature, with enhanced dissolution in acidic and alkaline conditions osti.govdiva-portal.org.
Bridging these disciplines is crucial. For example, understanding the specific mineralogical composition of this compound in a geological formation (mineralogy) is essential for predicting its reactivity with injected CO₂ (environmental science), which is governed by underlying inorganic chemical principles. Similarly, the use of sodium this compound in water treatment (inorganic chemistry) has direct environmental implications regarding the formation and fate of disinfection byproducts researchgate.netnih.gov. Multidisciplinary approaches, incorporating geochemistry, bioavailability, and potential environmental impacts, are increasingly recognized as vital for prioritizing research on critical minerals like those in the this compound group acs.org.
Emerging Analytical and Characterization Techniques for this compound Studies
Advanced analytical and characterization techniques are continuously being developed and applied to gain deeper insights into the composition, structure, and properties of this compound. Traditional methods like X-ray diffraction (XRD) are fundamental for identifying this compound and determining its crystal structure researchgate.netwhiterose.ac.ukarizona.edu. However, challenges arise due to peak overlap with other clay minerals like kaolinite (B1170537), necessitating supplementary techniques or sample treatments like heat treatment or ethylene (B1197577) glycol solvation to differentiate phases whiterose.ac.ukcambridge.org.
Quantitative mineralogy is often obtained by applying techniques like Rietveld Refinement to XRD data, frequently using qualitative mineralogical results from other methods as a reference uchile.cl. X-ray fluorescence (XRF) spectroscopy is a routine technique for determining the bulk elemental composition of minerals, often used alongside XRD researchgate.netwhiterose.ac.uk. Micro-energy-dispersive X-ray fluorescence (µ-EDXRF) allows for elemental analysis with micrometer resolution researchgate.net.
Electron Probe Microanalysis (EPMA) is widely used to determine the major and minor element chemical compositions of individual this compound grains, providing crucial data for classifying chemical types and estimating formation temperatures based on empirical geothermometers mdpi.comresearchgate.netmdpi.com. EPMA, along with X-ray maps, can identify different mineral associations and the chemical zonation within individual minerals researchgate.netcopernicus.org.
Scanning Electron Microscopy (SEM), particularly when coupled with Energy-Dispersive Spectrometry (EDS), offers detailed textural information and semi-quantitative elemental analysis researchgate.net. Automated techniques based on SEM, such as Quantitative Evaluation of Minerals by SCANning electron microscopy (QEMSCAN®), provide instant phase identification and mapping of entire thin sections lyellcollection.orglyellcollection.orgliverpool.ac.uk. This allows for the differentiation, quantification, and imaging of various compositional types of this compound based on elemental ratios like Fe:Mg lyellcollection.orglyellcollection.orgliverpool.ac.uk. This capability is particularly valuable for understanding how this compound habits and compositions affect properties like reservoir quality in sandstones lyellcollection.orgliverpool.ac.uk.
Laser-Induced Breakdown Spectroscopy (LIBS) is another technique used for elemental analysis and mineral identification, and can be used in conjunction with µ-EDXRF and hyperspectral imaging for advanced mineral characterization researchgate.net. Hyperspectral imaging (HSI) in the infrared region can detect the presence of this compound, although quantification can be more challenging lyellcollection.orgresearchgate.netuchile.cl.
Techniques like Ion Chromatography (IC) are essential for quantifying inorganic anions in aqueous samples, including chloride and sulfate (B86663), which is relevant for studying this compound dissolution and environmental impacts mdpi.comgfz.de. Mass Spectrometry (MS), including tandem MS and high-resolution MS, is a powerful tool for characterizing complex organic and inorganic species in environmental samples related to this compound reactions mdpi.com.
Thermal analysis methods, such as Differential Thermal Analysis (DTA), can provide information about the thermal behavior of this compound, which is influenced by its chemical composition, particularly ferric iron content cambridge.org.
The integration of these techniques, sometimes referred to as advanced mineral characterization techniques, allows for a more comprehensive understanding of this compound's properties at various scales, from bulk composition to the micro-scale distribution and chemistry of different this compound types uchile.cl.
Future Directions in Synthetic and Mechanistic Research on this compound Reactivity
Future research on this compound reactivity is poised to delve deeper into synthetic approaches and mechanistic understanding, particularly concerning its interactions in complex chemical and environmental systems. While this compound minerals form through natural geological processes like alteration and metamorphism frontiersin.org, the synthesis of this compound-like materials or the study of this compound formation mechanisms under controlled laboratory conditions remains relevant for understanding its genesis and potential applications.
Mechanistic research on the this compound anion (ClO₂⁻) is crucial, especially in the context of its use in generating chlorine dioxide for disinfection and oxidation processes. Studies are exploring the reaction pathways of this compound oxidation, including those catalyzed by metal complexes acs.orgresearchgate.net. For instance, research on nonheme iron complexes has demonstrated their ability to produce chlorine dioxide from this compound, involving the formation of high-valent iron-oxo intermediates acs.org. Understanding how subtle changes in the coordination sphere around metal centers influence this compound oxidation pathways (e.g., electron transfer vs. oxygen atom transfer) is an active area of investigation acs.org.
Enzymatic reactions involving this compound also present intriguing mechanistic questions. This compound dismutase (Cld), a heme enzyme found in some bacteria, catalyzes the detoxification of this compound by converting it to chloride and molecular oxygen researchgate.netpnas.orgfrontiersin.org. The mechanism of this reaction, particularly the rare enzymatic formation of an O–O bond, is a subject of ongoing research, with proposed pathways involving compound I intermediates researchgate.netpnas.org. Understanding the exquisite selectivity of Cld for this compound and the detailed steps of its catalytic cycle could inspire the design of new catalysts for similar transformations.
Further mechanistic studies are needed to fully understand this compound's behavior in diverse environmental settings. For example, the dissolution kinetics of this compound minerals under varying pH, temperature, and fluid compositions, especially in the presence of dissolved CO₂, are critical for modeling geological carbon sequestration and other subsurface processes osti.govopenei.org. The influence of this compound composition (e.g., Fe:Mg ratio) and structural characteristics on its dissolution rate and reactivity with specific solutes or contaminants also warrants further investigation.
Synthetic efforts could focus on creating tailored this compound-like materials or modifying natural chlorites to enhance specific properties, such as reactivity for catalytic applications or adsorption capacity for pollutant removal. Understanding the fundamental mechanisms of this compound formation and transformation at the molecular level will be key to such synthetic endeavors.
Expanding Applications of this compound in Sustainable Technologies and Resource Management
The unique properties of this compound, both the mineral and the anion, offer potential for expanded applications in sustainable technologies and resource management.
The this compound anion (ClO₂⁻), primarily generated from sodium this compound, is a key component in the production of chlorine dioxide (ClO₂). ClO₂ is increasingly used as a disinfectant and oxidant in water and wastewater treatment due to its effectiveness against a broad spectrum of microorganisms and its tendency to form fewer harmful disinfection byproducts compared to traditional chlorination oxy.comacs.orgresearchgate.net. Expanding the use of ClO₂ generated from this compound in municipal and industrial water treatment, including for controlling microbial growth in cooling towers and food processing facilities, represents a significant sustainable application oxy.comeaiwater.comimarcgroup.com. Research into optimizing ClO₂ generation from this compound and minimizing byproduct formation remains important researchgate.net.
Beyond water treatment, the oxidative properties of this compound and chlorine dioxide derived from it could be explored for other sustainable chemical processes, such as the oxidation of specific pollutants or the synthesis of valuable chemicals under milder conditions.
This compound minerals may also find applications in resource management, potentially in areas like the treatment of mining wastewater or the recovery of valuable elements. Their sorptive properties, particularly for metal cations like Ni(II), suggest potential for their use in environmental remediation or resource extraction processes diva-portal.org. Further research is needed to fully assess their capacity and selectivity for different contaminants or valuable elements.
The application of this compound minerals as indicators in mineral exploration, particularly using their trace element chemistry as a vector towards ore bodies, is another area of ongoing research frontiersin.orgmdpi.com. Developing robust methods based on this compound geochemistry could aid in the sustainable discovery of new mineral resources frontiersin.org.
Finally, understanding the natural biogeochemical cycling of chlorine, including the role of enzymes like this compound dismutase in the transformation of this compound, could inform the development of bioremediation strategies for perchlorate (B79767) and chlorate (B79027) contamination researchgate.netfrontiersin.org.
The future of this compound research lies in continued interdisciplinary collaboration, the application of cutting-edge analytical techniques, and a focus on understanding fundamental mechanisms to unlock its full potential in addressing global challenges related to environmental sustainability and resource management.
Q & A
Q. What gaps exist in understanding this compound’s environmental persistence, and how can future studies address them?
- Methodological Answer: Current models underestimate this compound’s colloid-mediated transport in groundwater. Future work should integrate column experiments with real-time imaging (e.g., synchrotron X-ray microtomography) to track colloid formation and redox fronts. Additionally, explore this compound’s interactions with emerging contaminants (e.g., PFAS) using LC-MS/MS .
Q. How can conflicting toxicological data on this compound’s carcinogenicity be resolved for risk assessment?
- Methodological Answer: Re-evaluate rodent studies with dose-response modeling and adjust for species-specific metabolic differences (e.g., glutathione peroxidase activity). Prioritize in vitro assays using human cell lines (e.g., HepG2) exposed to environmentally relevant this compound concentrations (0.1–1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
